Ethyl 2,4,5-trifluorobenzoylacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

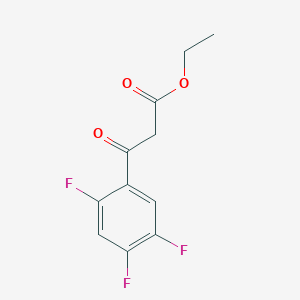

Structure

2D Structure

Properties

IUPAC Name |

ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O3/c1-2-17-11(16)5-10(15)6-3-8(13)9(14)4-7(6)12/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCJYVJORKMTHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=C(C=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374557 | |

| Record name | Ethyl 2,4,5-trifluorobenzoylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98349-24-7 | |

| Record name | Ethyl 2,4,5-trifluoro-β-oxobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98349-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,4,5-trifluorobenzoylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2,4,5-trifluorobenzoylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,4,5-trifluorobenzoylacetate is a fluorinated β-keto ester of significant interest in synthetic organic chemistry. Its unique structural features, particularly the trifluorinated phenyl ring, make it a valuable intermediate in the synthesis of a range of biologically active molecules, including pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the chemical and physical properties, a plausible synthetic route, and key applications of this compound. While specific experimental spectral data is not widely available, this guide presents expected analytical characteristics based on its structure.

Chemical and Physical Properties

This compound, also known by its IUPAC name ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate, is a white to off-white crystalline solid at room temperature. Its key identifiers and physicochemical properties are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 98349-24-7 |

| Molecular Formula | C₁₁H₉F₃O₃ |

| IUPAC Name | ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate |

| Synonyms | 3-Oxo-3-(2,4,5-trifluoro-phenyl)-propionic acid ethyl ester, Ethyl 3-(2,4,5-trifluorophenyl)-3-oxopropanoate |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 246.18 g/mol | [1][2] |

| Melting Point | 66-68 °C | |

| Boiling Point | 92 °C @ 0.08 Torr174-176 °C (Predicted) | [3] |

| Density | 1.36 g/mL | [3] |

| pKa (Predicted) | 10.26 ± 0.50 | |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in toluene and other common organic solvents. |

Synthesis of this compound

A plausible and common method for the synthesis of β-keto esters such as this compound is the Claisen condensation reaction. This reaction involves the condensation of an ester with an enolizable proton with another ester. In this case, the synthesis would likely involve the reaction of a derivative of 2,4,5-trifluorobenzoic acid with ethyl acetate in the presence of a strong base.

Experimental Protocol: Plausible Synthesis via Claisen Condensation

Materials:

-

2,4,5-Trifluorobenzoyl chloride

-

Ethyl acetate

-

Sodium ethoxide (NaOEt) or another suitable strong base (e.g., sodium hydride)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), dilute solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, a solution of sodium ethoxide in anhydrous ethanol is prepared, or sodium hydride is suspended in anhydrous THF.

-

Addition of Ethyl Acetate: Ethyl acetate is added dropwise to the base at 0 °C to form the ethyl acetate enolate. The reaction mixture is stirred under a nitrogen atmosphere.

-

Condensation: A solution of 2,4,5-trifluorobenzoyl chloride in anhydrous diethyl ether or THF is added dropwise to the enolate solution while maintaining the temperature at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure the completion of the condensation.

-

Work-up: The reaction is quenched by the slow addition of a dilute aqueous solution of hydrochloric acid until the mixture is acidic (pH ~5-6). The aqueous layer is separated and extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Caption: Proposed synthesis of this compound.

Analytical Characterization (Expected)

Table 3: Expected Spectroscopic Data

| Technique | Expected Characteristic Signals |

| ¹H NMR | ~1.3 ppm (t, 3H): -CH₃ of the ethyl group.~4.2 ppm (q, 2H): -CH₂- of the ethyl group.~4.0 ppm (s, 2H): -CH₂- group between the carbonyls.~7.2-7.8 ppm (m, 2H): Aromatic protons, showing complex splitting due to F-H coupling. |

| ¹³C NMR | ~14 ppm: -CH₃ of the ethyl group.~62 ppm: -OCH₂- of the ethyl group.~46 ppm: -CH₂- group between the carbonyls.~105-125 ppm: Aromatic carbons, showing complex splitting due to C-F coupling.~145-160 ppm (multiplets): Fluorine-substituted aromatic carbons (C-F).~168 ppm: Ester carbonyl carbon.~185 ppm: Ketone carbonyl carbon. |

| FT-IR (cm⁻¹) | ~3100-3000: Aromatic C-H stretch.~2980-2850: Aliphatic C-H stretch.~1740: Ester C=O stretch.~1690: Ketone C=O stretch.~1600, ~1500: Aromatic C=C stretch.~1250-1000: C-F stretch. |

| Mass Spectrometry (EI) | Expected m/z fragments: 246 (M⁺): Molecular ion.201: [M - OEt]⁺173: [M - COOEt]⁺145: [2,4,5-F₃C₆H₂CO]⁺ |

Applications in Drug Development and Agrochemicals

This compound is a key building block in the synthesis of various high-value chemical entities.

-

Pharmaceutical Synthesis: It is a crucial intermediate in the preparation of certain pharmaceuticals. A notable example is its use in the synthesis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The trifluorinated phenyl moiety is a key structural feature of Sitagliptin.

-

Agrochemical Synthesis: The presence of fluorine atoms can significantly enhance the biological activity and metabolic stability of agrochemicals. This compound serves as a precursor for the synthesis of novel herbicides and pesticides.

Caption: Applications of this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This guide has provided a detailed overview of its properties, a plausible synthetic route, and its key applications. Further research into its reaction mechanisms and the development of more efficient synthetic protocols will continue to enhance its utility in the creation of novel and effective chemical entities.

References

Ethyl 2,4,5-trifluorobenzoylacetate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,4,5-trifluorobenzoylacetate is a fluorinated aromatic β-ketoester of significant interest in synthetic organic chemistry. Its unique electronic properties, stemming from the trifluorinated phenyl ring, make it a valuable intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its chemical structure, properties, a probable synthesis method, and its notable applications, with a focus on its role as a key building block for fluoroquinolone antibiotics.

Chemical Structure and Identification

This compound is characterized by a central β-ketoester functionality attached to a 2,4,5-trifluorophenyl group.

| Identifier | Value |

| IUPAC Name | ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate[1] |

| CAS Number | 98349-24-7[1] |

| Molecular Formula | C₁₁H₉F₃O₃[1] |

| Molecular Weight | 246.18 g/mol [2] |

| Canonical SMILES | CCOC(=O)CC(=O)C1=CC(=C(C=C1F)F)F[1] |

| InChI Key | OTCJYVJORKMTHX-UHFFFAOYSA-N[1] |

Physicochemical Properties

This compound is typically an off-white crystalline powder.[2] A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| Melting Point | 66-68 °C | [2] |

| Boiling Point | 92 °C at 0.08 Torr | [2] |

| Density (Predicted) | 1.319 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 10.26 ± 0.50 | [2] |

| Solubility | Soluble in Toluene | [2] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [2] |

Synthesis

A likely synthetic route for this compound involves the Claisen condensation of ethyl acetate with an appropriate 2,4,5-trifluorobenzoyl derivative, such as ethyl 2,4,5-trifluorobenzoate or 2,4,5-trifluorobenzoyl chloride. A plausible experimental protocol based on the synthesis of a structurally similar compound, ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate, is outlined below.[3]

Probable Experimental Protocol: Claisen Condensation

Reactants:

-

Ethyl 2,4,5-trifluorobenzoate

-

Ethyl acetate

-

Sodium ethoxide (or another strong base like sodium hydride)

-

Anhydrous ethanol (as solvent)

-

Dilute acid (for workup, e.g., hydrochloric acid or sulfuric acid)

Procedure:

-

A solution of sodium ethoxide in anhydrous ethanol is prepared in a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Ethyl acetate is added to the basic solution, and the mixture is stirred to form the enolate of ethyl acetate.

-

Ethyl 2,4,5-trifluorobenzoate is then added dropwise to the reaction mixture at a controlled temperature (typically cooled in an ice bath to manage the exothermic reaction).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the condensation.

-

The reaction is then quenched by pouring it into a mixture of ice and a dilute acid to neutralize the base and protonate the resulting β-ketoester enolate.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

-

The crude product can be purified by techniques such as recrystallization or column chromatography to yield pure this compound.

Spectral Data (Predicted)

As experimental spectral data for this compound is not widely available, this section provides predicted spectral characteristics based on its structure. These predictions are valuable for the identification and characterization of the compound.

¹H NMR Spectroscopy (Predicted)

-

Ethyl group (-CH₂CH₃): A triplet at approximately 1.2-1.4 ppm (3H) corresponding to the methyl protons, and a quartet at around 4.1-4.3 ppm (2H) for the methylene protons.

-

Methylene group (-COCH₂CO-): A singlet at approximately 3.5-4.0 ppm (2H). The chemical shift of this peak can be variable due to keto-enol tautomerism.

-

Aromatic protons: Two signals in the aromatic region (around 7.0-8.0 ppm), each integrating to 1H. These would likely appear as complex multiplets due to fluorine-hydrogen coupling.

¹³C NMR Spectroscopy (Predicted)

-

Ethyl group (-CH₂CH₃): A signal around 14 ppm for the methyl carbon and a signal around 61 ppm for the methylene carbon.

-

Methylene group (-COCH₂CO-): A signal around 45-50 ppm.

-

Keto and Ester Carbonyls: Two signals in the downfield region, typically between 165-200 ppm.

-

Aromatic carbons: Multiple signals in the aromatic region (around 105-160 ppm), with their chemical shifts and splitting patterns influenced by the fluorine substituents (carbon-fluorine coupling).

Infrared (IR) Spectroscopy (Predicted)

-

C=O stretching (ester): A strong absorption band around 1735-1750 cm⁻¹.

-

C=O stretching (ketone): A strong absorption band around 1680-1715 cm⁻¹.

-

C-F stretching: Strong absorption bands in the region of 1000-1400 cm⁻¹.

-

Aromatic C=C stretching: Bands of variable intensity in the 1450-1600 cm⁻¹ region.

-

C-H stretching (aromatic and aliphatic): Bands in the 2850-3100 cm⁻¹ region.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): A peak at m/z = 246.

-

Major Fragmentation Patterns: Loss of the ethoxy group (-OC₂H₅) to give a fragment at m/z = 201. Loss of the ethyl group (-C₂H₅) to give a fragment at m/z = 217. A prominent peak corresponding to the 2,4,5-trifluorobenzoyl cation at m/z = 159.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several important pharmaceutical compounds, most notably fluoroquinolone antibiotics.

Synthesis of Fluoroquinolone Antibiotics

This compound serves as a key starting material for the construction of the quinolone core. One prominent example is its use in the synthesis of Sitafloxacin , a broad-spectrum fluoroquinolone antibiotic.

The general synthetic strategy involves the reaction of this compound with a trialkyl orthoformate (e.g., triethyl orthoformate) to form an enol ether. This intermediate is then reacted with a primary amine, which displaces the alkoxy group. Subsequent intramolecular cyclization under basic conditions leads to the formation of the core quinolone ring system.[3]

References

Flumiclorac-Pentyl (CAS No. 98349-24-7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumiclorac-pentyl, with the CAS registry number 98349-24-7, is a post-emergence herbicide effective against a range of broadleaf weeds.[1] As a member of the N-phenylphthalimide class of chemicals, its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a critical component in the chlorophyll and heme biosynthesis pathways in plants.[1] This technical guide provides an in-depth overview of the chemical and physical properties, mechanism of action, toxicological profile, and methodologies for the analysis and efficacy testing of Flumiclorac-pentyl.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Flumiclorac-pentyl is presented in Table 1. This data is essential for understanding its environmental fate, formulating products, and developing analytical methods.

| Property | Value | Reference |

| CAS Number | 98349-24-7 | |

| IUPAC Name | pentyl [2-chloro-5-(cyclohex-1-ene-1,2-dicarboximido)-4-fluorophenoxy]acetate | |

| Molecular Formula | C₂₁H₂₃ClFNO₅ | [2] |

| Molecular Weight | 423.86 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | |

| Melting Point | 90-91 °C | |

| Boiling Point | 558.0 ± 50.0 °C (Predicted) | |

| Density | 1.3316 g/cm³ at 20 °C | |

| Water Solubility | Low | [1] |

| Log P (octanol/water) | 4.8 | [3] |

| Vapor Pressure | Volatile | [1] |

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

Flumiclorac-pentyl exerts its herbicidal activity by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This enzyme catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a key step in the biosynthesis of both chlorophylls and hemes.

The inhibition of PPO by Flumiclorac-pentyl leads to the accumulation of protoporphyrinogen IX in the plant cells. This excess protoporphyrinogen IX leaks from the chloroplast into the cytoplasm, where it is rapidly oxidized to protoporphyrin IX by non-enzymatic processes. Protoporphyrin IX is a potent photosensitizer. In the presence of light and oxygen, it generates highly reactive singlet oxygen (¹O₂), which initiates a cascade of oxidative damage. This leads to lipid peroxidation of cell membranes, causing loss of membrane integrity, leakage of cellular contents, and ultimately, rapid cell death. The visual symptoms in susceptible plants include wilting, necrosis, and desiccation, typically appearing within hours of application in the presence of sunlight.

Uses

Flumiclorac-pentyl is primarily used as a post-emergence herbicide for the control of problematic broadleaf weeds in various agricultural settings.

Target Weeds:

-

Cocklebur (Xanthium strumarium)[1]

-

Ragweed (Ambrosia artemisiifolia)[1]

-

Velvetleaf (Abutilon theophrasti)

-

Morningglory (Ipomoea spp.)

-

Pigweeds (Amaranthus spp.)

-

Smartweeds (Polygonum spp.)

-

Lambsquarters (Chenopodium album)[4]

Example Applications:

Experimental Protocols

Analytical Method for Determination in Soil

The following protocol is a representative method for the quantitative determination of Flumiclorac-pentyl and its primary acid metabolite in soil using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Herbicidal Efficacy Testing (Post-emergence)

This protocol is based on the OECD Guideline 208 for Terrestrial Plant Toxicity Tests and is designed to assess the post-emergence efficacy of Flumiclorac-pentyl on target broadleaf weeds.

-

Test Species: Select target weed species such as Xanthium strumarium (Cocklebur) or Ambrosia artemisiifolia (Ragweed).

-

Plant Cultivation: Grow plants from seed in pots containing a suitable sterile growing medium. Maintain in a controlled environment (growth chamber or greenhouse) with defined temperature, humidity, and photoperiod.

-

Application: Apply Flumiclorac-pentyl when the plants have reached the 2-4 true leaf stage. Use a precision sprayer to apply the herbicide formulation at a range of doses, including a control (no herbicide).

-

Observations: Assess the plants for visual injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).

-

Data Collection: At the end of the study period (typically 21 days), harvest the above-ground plant material, and determine the fresh and dry weight.

-

Data Analysis: Analyze the data to determine the dose-response relationship and calculate endpoints such as the GR₅₀ (the dose causing a 50% reduction in plant growth) or ED₅₀ (the dose causing a 50% effect).

Toxicological Studies

The following are generalized protocols for key toxicological studies based on OECD guidelines.

-

Test Species: Wistar or Sprague-Dawley rats.

-

Groups: At least three dose groups and a concurrent control group, with an equal number of male and female animals in each group.

-

Administration: Administer Flumiclorac-pentyl daily by gavage or in the diet for 90 days.

-

Observations: Conduct daily clinical observations and weekly measurements of body weight and food consumption.

-

Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.

-

Pathology: Perform a full necropsy on all animals. Weigh key organs and conduct histopathological examination of a comprehensive set of tissues.

-

Endpoints: Determine the No-Observed-Adverse-Effect-Level (NOAEL) and the Lowest-Observed-Adverse-Effect-Level (LOAEL).

-

Test Species: New Zealand White rabbits.

-

Groups: At least three dose groups and a concurrent control group of pregnant females.

-

Administration: Administer Flumiclorac-pentyl daily by gavage during the period of major organogenesis.

-

Maternal Observations: Monitor for clinical signs, body weight, and food consumption.

-

Fetal Examination: Near the end of gestation, sacrifice the does and examine the uterine contents. Evaluate the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Examine fetuses for external, visceral, and skeletal abnormalities.

-

Endpoints: Determine the maternal and developmental NOAEL and LOAEL.

-

Test Species: Hartley albino guinea pigs.

-

Induction Phase: Apply Flumiclorac-pentyl topically to the shaved skin of the test group animals under an occlusive patch once a week for three weeks.

-

Challenge Phase: Two weeks after the final induction exposure, apply a non-irritating concentration of Flumiclorac-pentyl to a naive skin site on both the test and control animals.

-

Evaluation: Score the skin reactions (erythema and edema) at 24 and 48 hours after patch removal.

-

Endpoint: Classify the substance as a sensitizer or non-sensitizer based on the incidence and severity of the skin reactions in the test group compared to the control group.

Quantitative Data Summary

While specific proprietary study data for Flumiclorac-pentyl is not publicly available, the following tables present a compilation of available data and representative endpoints that would be determined through the experimental protocols described above.

Table 2: Toxicological Profile of Flumiclorac-pentyl

| Study Type | Species | Endpoint | Value | Reference |

| Acute Oral LD₅₀ | Rat | LD₅₀ | > 5000 mg/kg | |

| Acute Dermal LD₅₀ | Rat | LD₅₀ | > 2000 mg/kg | |

| Acute Inhalation LC₅₀ | Rat | LC₅₀ | > 5.6 mg/L | |

| Eye Irritation | Rabbit | Mild irritant | ||

| Skin Irritation | Rabbit | Slight irritant | ||

| Skin Sensitization | Guinea Pig | Sensitizer | ||

| 90-Day Oral Toxicity | Rat | NOAEL | Data not publicly available | |

| Developmental Toxicity | Rabbit | Maternal NOAEL | Data not publicly available | |

| Developmental NOAEL | Data not publicly available |

Table 3: Herbicidal Efficacy of Flumiclorac-pentyl

| Target Weed | Endpoint | Value (g a.i./ha) | Reference | | :--- | :--- | :--- | :--- | :--- | | Xanthium strumarium | GR₅₀ | Data not publicly available | | | Ambrosia artemisiifolia | GR₅₀ | Data not publicly available | | | Abutilon theophrasti | GR₅₀ | Data not publicly available | | | Ipomoea spp. | GR₅₀ | Data not publicly available | |

Conclusion

Flumiclorac-pentyl is an effective post-emergence herbicide with a well-defined mechanism of action. Its utility in controlling a range of problematic broadleaf weeds in major crops makes it a valuable tool in agriculture. The information presented in this technical guide, including its physicochemical properties, mode of action, and the detailed experimental protocols for its analysis and evaluation, provides a comprehensive resource for researchers, scientists, and professionals in the field of drug and pesticide development. Further research to determine and publish specific quantitative efficacy and toxicological data would be beneficial for a more complete public understanding of this compound.

References

Physical and chemical properties of Ethyl 2,4,5-trifluorobenzoylacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2,4,5-trifluorobenzoylacetate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document details experimental protocols for its synthesis, purification, and analysis, and includes structured data and visualizations to support research and development activities.

Core Physical and Chemical Properties

This compound, also known as ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate, is a white to off-white crystalline solid. Its trifluorinated phenyl ring makes it a valuable building block in medicinal chemistry and materials science. Below is a summary of its key physical and chemical properties.

| Property | Value |

| CAS Number | 98349-24-7 |

| Molecular Formula | C₁₁H₉F₃O₃ |

| Molecular Weight | 246.18 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 66-68 °C |

| Boiling Point | 92 °C at 0.08 Torr |

| Density (Predicted) | 1.319 ± 0.06 g/cm³ |

| Solubility | Soluble in Toluene.[1] Chloroform (Slightly), Methanol (Slightly) |

| pKa (Predicted) | 10.26 ± 0.50 |

Synthesis of this compound

The primary synthetic route to this compound is the Claisen condensation of ethyl 2,4,5-trifluorobenzoate with ethyl acetate. This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide.

Experimental Protocol: Claisen Condensation

This protocol outlines a general procedure for the synthesis of this compound via a Claisen condensation reaction.

Materials:

-

Ethyl 2,4,5-trifluorobenzoate

-

Ethyl acetate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Toluene

-

Hydrochloric acid (for workup)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Hexane (for recrystallization)

-

Ethyl acetate (for recrystallization)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a solution of sodium ethoxide in anhydrous ethanol. Anhydrous toluene is added as a solvent.

-

Addition of Reactants: A mixture of ethyl 2,4,5-trifluorobenzoate and an excess of ethyl acetate is added dropwise to the stirred base solution at room temperature.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure the completion of the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

The reaction mixture is cooled to room temperature and then poured into a mixture of ice and dilute hydrochloric acid to neutralize the excess base and protonate the enolate product.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with water and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is purified by recrystallization from a mixture of hexane and ethyl acetate to yield pure this compound as a white to off-white solid.

Caption: Synthetic workflow for this compound.

Analytical Characterization

The purity and identity of this compound can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectral data for this compound are summarized below.

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| CH₃ | 1.25 | triplet | 3H | -O-CH₂-CH₃ |

| CH₂ | 4.20 | quartet | 2H | -O-CH₂ -CH₃ |

| CH₂ | 4.00 | singlet | 2H | -CO-CH₂ -CO- |

| Ar-H | 7.4-7.8 | multiplet | 2H | Aromatic protons |

| ¹³C NMR | Chemical Shift (ppm) | Assignment |

| CH₃ | 14.0 | -O-CH₂-CH₃ |

| CH₂ | 45.0 | -CO-CH₂ -CO- |

| CH₂ | 62.0 | -O-CH₂ -CH₃ |

| Ar-C | 105-125 | Aromatic carbons |

| Ar-C-F | 145-160 (d, J≈250 Hz) | Fluorine-bearing aromatic carbons |

| C=O (ester) | 168.0 | C =O (ester) |

| C=O (keto) | 190.0 | C =O (keto) |

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of non-volatile compounds. A general reverse-phase HPLC method for the analysis of this compound is described below.

Experimental Protocol: HPLC Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 60:40 v/v), with 0.1% formic acid or trifluoroacetic acid added to both phases to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detection at a wavelength of maximum absorbance (λmax), typically around 254 nm for aromatic compounds.

-

Injection Volume: 10 µL.

-

Sample Preparation: A dilute solution of the compound is prepared in the mobile phase.

Caption: General workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds, providing both separation and structural information.

Experimental Protocol: GC-MS Analysis

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or HP-1 (100% dimethylpolysiloxane) (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent such as ethyl acetate or dichloromethane.

Caption: General workflow for GC-MS analysis.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

This technical guide provides a foundational understanding of this compound for professionals in the fields of chemical research and drug development. The provided protocols and data are intended as a starting point for further investigation and optimization.

References

Key characteristics of Ethyl 2,4,5-trifluorobenzoylacetate for beginners

An In-depth Technical Guide to Ethyl 2,4,5-trifluorobenzoylacetate

Introduction

This compound, also known by its IUPAC name ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate, is a fluorinated organic compound of significant interest in various scientific and industrial fields.[1][2] Its unique molecular structure, featuring a trifluorinated phenyl ring attached to a β-keto ester functional group, imparts enhanced reactivity, stability, and specific biological activities.[3] This makes it a valuable and versatile building block, or intermediate, in the synthesis of complex molecules.[3][4]

This technical guide provides a comprehensive overview of the core characteristics of this compound, designed for researchers, chemists, and professionals in drug development and materials science. It covers the compound's fundamental properties, a detailed experimental protocol for its synthesis, its primary applications, and essential safety information.

Core Chemical and Physical Properties

This compound is typically a white to off-white or yellow crystalline solid at room temperature.[1] Its key identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 98349-24-7 | [1][2][5] |

| Molecular Formula | C₁₁H₉F₃O₃ | [1][2][5] |

| Molecular Weight | 246.18 g/mol | [1][6] |

| IUPAC Name | ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate | [2] |

| Synonyms | Ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate | [1][2] |

| Appearance | White to off-white crystalline solid | [1] |

| Purity | Typically ≥97% | [1][5] |

| InChI Key | OTCJYVJORKMTHX-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CCOC(=O)CC(=O)C1=CC(=C(C=C1F)F)F | [2] |

| Storage Conditions | Store at room temperature or under refrigeration, away from light | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved via a Claisen condensation reaction. This method involves the reaction of an appropriate ester, such as ethyl 2,4,5-trifluorobenzoate, with ethyl acetate in the presence of a strong base. An alternative and often preferred route involves the reaction of 2,4,5-trifluorobenzoyl chloride with the enolate of ethyl acetate.

Caption: Proposed synthesis pathway for this compound.

Detailed Experimental Protocol (Representative)

This protocol describes a representative lab-scale synthesis based on the Claisen condensation methodology.

Materials:

-

Ethyl 2,4,5-trifluorobenzoate (1.0 eq)

-

Ethyl acetate (1.5 eq)

-

Sodium ethoxide (1.2 eq)

-

Anhydrous Toluene

-

Hydrochloric acid (1M solution)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Dichloromethane (DCM) or Ethyl acetate for extraction

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium ethoxide and anhydrous toluene.

-

Cool the suspension to 0°C in an ice bath.

-

In the dropping funnel, prepare a solution of ethyl 2,4,5-trifluorobenzoate and ethyl acetate in anhydrous toluene.

-

Add the ester solution dropwise to the cooled base suspension over a period of 60 minutes, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture back to 0°C and slowly quench the reaction by adding 1M HCl until the pH is acidic (~pH 2-3).

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with the extraction solvent (DCM or ethyl acetate).

-

Combine all organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Key Applications and Utility

The trifluorophenyl moiety and the β-keto ester group make this compound a strategic starting point for synthesizing a wide range of value-added chemicals.

-

Pharmaceutical Synthesis : It is a key intermediate for creating various biologically active compounds and heterocyclic systems, which form the core of many modern pharmaceuticals.[3] The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of the final drug molecule.

-

Agrochemicals : The compound serves as a precursor in the development of next-generation herbicides, insecticides, and fungicides.[2][3][4] The trifluoromethyl group is a well-known pharmacophore in agrochemistry that contributes to the biological activity of these products.[4]

-

Materials Science : It is utilized in the synthesis of advanced materials, including specialized polymers and coatings with enhanced thermal and chemical stability.[3] It also serves as a precursor for polycyclic aromatic hydrocarbons (PAHs) used in the production of organic semiconductors for electronic devices.[4]

-

Dyes and Pigments : The chemical properties of this compound make it a suitable candidate for developing novel dyes and pigments.[4]

Caption: General workflow from intermediate to final application.

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified as hazardous, and all appropriate safety precautions should be followed.

| Hazard Category | Information | Reference |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Recommendations:

-

Work in a well-ventilated area or under a chemical fume hood.[7]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]

-

Avoid contact with skin, eyes, and clothing.[8]

-

Keep away from heat, sparks, and open flames.[8]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][8]

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]

- 3. chemimpex.com [chemimpex.com]

- 4. kaibangchem.com [kaibangchem.com]

- 5. This compound, CasNo.98349-24-7 Watson International Ltd United Kingdom [watson.lookchem.com]

- 6. 98349-24-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to Ethyl 2,4,5-trifluorobenzoylacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Ethyl 2,4,5-trifluorobenzoylacetate, a key intermediate in the pharmaceutical and agrochemical industries.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] Its key identifiers and properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉F₃O₃ | [1][2][3][4] |

| Molecular Weight | 246.18 g/mol | [1][4] |

| CAS Number | 98349-24-7 | [1][2] |

| Synonyms | Ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate | [1] |

| Melting Point | 66-68°C | [4] |

| Boiling Point | 92°C at 0.08 Torr | [4] |

| Purity | Typically ≥97-99% | [1][2] |

| Appearance | White to off-white crystalline solid | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a Claisen condensation reaction. This reaction involves the condensation of an ester with an enolizable proton with another ester, forming a β-keto ester. In this specific synthesis, an ester of 2,4,5-trifluorobenzoic acid is reacted with ethyl acetate in the presence of a strong base.

The following is a generalized experimental protocol for the synthesis of a β-keto ester like this compound via a Claisen condensation.

Materials:

-

Anhydrous ethanol

-

Sodium metal

-

Ethyl 2,4,5-trifluorobenzoate

-

Anhydrous ethyl acetate

-

Anhydrous toluene (or other suitable aprotic solvent)

-

Dilute hydrochloric acid or acetic acid for neutralization

-

Apparatus for reflux with exclusion of moisture

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve clean sodium metal in anhydrous ethanol under an inert atmosphere (e.g., argon or nitrogen) to prepare a fresh solution of sodium ethoxide.

-

Reaction Setup: Once the sodium has completely reacted, cool the solution to room temperature.

-

Addition of Reactants: Add a solution of ethyl 2,4,5-trifluorobenzoate and anhydrous ethyl acetate in an anhydrous solvent like toluene dropwise to the sodium ethoxide solution with stirring.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux for several hours to drive the condensation to completion.

-

Work-up: Cool the reaction mixture to room temperature and then neutralize it by carefully adding dilute acid (e.g., hydrochloric acid or acetic acid) until the solution is acidic.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude this compound can then be purified by distillation under reduced pressure or by recrystallization.

Applications in Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.[5][6] Its trifluorinated phenyl group is a key feature that can enhance the biological activity of the final products.

The general workflow for the utilization of this compound in the synthesis of more complex molecules is depicted in the following diagram.

Caption: Synthetic pathway of this compound and its subsequent use.

The logical relationship for the synthesis of this compound can be visualized as a multi-step chemical process.

Caption: Logical steps in the Claisen condensation for this compound synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Claisen Condensation [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Synthesis of Ethyl 2,4,5-trifluorobenzoylacetate: An Essential Intermediate for Pharmaceutical Development

Abstract

Ethyl 2,4,5-trifluorobenzoylacetate is a pivotal building block in the synthesis of various pharmaceutical compounds, most notably the fluoroquinolone antibiotic, Delafloxacin. This document provides a detailed protocol for the laboratory-scale synthesis of this compound via a Claisen condensation reaction. The protocol outlines the necessary reagents, equipment, step-by-step procedure, and purification methods. Additionally, a summary of the expected yield and purity is presented in a tabular format. A workflow diagram of the synthesis is also provided for clarity. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

The incorporation of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This compound, a trifluorinated β-keto ester, serves as a crucial intermediate in the production of advanced pharmaceutical ingredients. Its synthesis is a critical step in the overall manufacturing process of several drugs. The most common and efficient method for its preparation is the Claisen condensation, a carbon-carbon bond-forming reaction between an ester and a carbonyl compound.

Experimental Protocols

This section details the step-by-step procedure for the synthesis of this compound.

Materials and Reagents:

-

2,4,5-Trifluorobenzoyl chloride

-

Ethyl acetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Addition funnel

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Reaction Apparatus: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and an addition funnel is assembled and flame-dried. The apparatus is allowed to cool to room temperature under a stream of dry nitrogen.

-

Reaction Setup: The flask is charged with sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) and anhydrous tetrahydrofuran (THF, 150 mL). The suspension is stirred at room temperature.

-

Addition of Ethyl Acetate: Ethyl acetate (10.6 mL, 0.11 mol) is added dropwise to the stirred suspension of sodium hydride in THF via the addition funnel over a period of 30 minutes. The mixture is then stirred for an additional 30 minutes at room temperature.

-

Addition of 2,4,5-Trifluorobenzoyl Chloride: A solution of 2,4,5-trifluorobenzoyl chloride (19.5 g, 0.1 mol) in anhydrous THF (50 mL) is added dropwise to the reaction mixture over 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Completion: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Work-up: The reaction mixture is cooled to 0 °C in an ice bath. The excess sodium hydride is carefully quenched by the slow, dropwise addition of 1 M hydrochloric acid until the gas evolution ceases and the pH of the aqueous layer is acidic.

-

Extraction: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed successively with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound is purified by vacuum distillation to afford the final product as a colorless to pale yellow oil.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Materials | |

| 2,4,5-Trifluorobenzoyl chloride | 19.5 g (0.1 mol) |

| Ethyl acetate | 10.6 mL (0.11 mol) |

| Sodium hydride (60%) | 4.4 g (0.11 mol) |

| Product | |

| Product Name | This compound |

| Molecular Formula | C₁₁H₉F₃O₃ |

| Molecular Weight | 246.18 g/mol |

| Reaction Conditions | |

| Solvent | Anhydrous THF |

| Reaction Temperature | Reflux |

| Reaction Time | 2 hours |

| Results | |

| Yield | 75-85% |

| Purity (by GC-MS) | >98% |

| Appearance | Colorless to pale yellow oil |

Workflow and Diagrams

The synthesis of this compound follows a logical workflow from starting materials to the final purified product.

Caption: Synthetic workflow for this compound.

Safety Precautions

-

This procedure should be carried out in a well-ventilated fume hood.

-

Sodium hydride is a highly flammable and reactive substance. Handle with extreme care under an inert atmosphere.

-

2,4,5-Trifluorobenzoyl chloride is corrosive and lachrymatory. Avoid inhalation and contact with skin and eyes.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The quenching of sodium hydride is highly exothermic and should be performed slowly and with caution.

Conclusion

The provided protocol offers a reliable and detailed method for the synthesis of this compound. Adherence to this procedure will enable researchers and scientists to produce this valuable intermediate with high yield and purity, facilitating its use in the development of novel pharmaceuticals.

Application Notes and Protocols: Ethyl 2,4,5-trifluorobenzoylacetate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,4,5-trifluorobenzoylacetate is a fluorinated β-ketoester that serves as a critical building block in the synthesis of complex pharmaceutical agents. The incorporation of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of drug molecules.[1][2] This document provides detailed application notes on the primary use of this compound in the synthesis of the potent anti-HIV drug, Dolutegravir, along with experimental protocols and relevant biological context.

Primary Application: Synthesis of Dolutegravir

This compound is a key precursor for the construction of the polycyclic pyridinone core of Dolutegravir, a second-generation HIV integrase strand transfer inhibitor (INSTI).[3] Dolutegravir is highly effective in the treatment of HIV-1 infection, exhibiting a high genetic barrier to resistance.[4] The trifluorinated phenyl moiety of the starting material is a crucial pharmacophore that contributes to the potent activity of the final drug.

Synthetic Strategy Overview

The synthesis of Dolutegravir from this compound generally involves a multi-step sequence. A common strategy is the construction of a pyridinone ring system, which is then further elaborated to form the final tricyclic structure of Dolutegravir. The following sections detail a representative synthetic workflow and the associated experimental protocols.

Experimental Protocols

The following protocols describe the synthesis of a key pyridinone intermediate from this compound, a crucial step in the overall synthesis of Dolutegravir.

Protocol 1: Synthesis of a Pyridinone Intermediate

This protocol outlines a common approach to constructing the pyridinone core.

Materials:

-

This compound

-

Ethyl 3-(N,N-dimethylamino)acrylate

-

Aminoacetaldehyde dimethyl acetal

-

Methyl bromoacetate

-

Magnesium Bromide (MgBr2)

-

Pyridine

-

Dichloromethane (DCM)

-

Methyl tert-butyl ether (MTBE)

-

Lithium Hydroxide (LiOH)

-

Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO3)

-

Sodium Chloride (NaCl)

Procedure:

-

Step 1: Condensation to form Vinylogous Amide.

-

To a stirred solution of ethyl 3-(N,N-dimethylamino)acrylate (1.0 mol) and pyridine (1.2 mol) in DCM (500 mL), add a DCM solution of methyl oxalyl chloride (1.0 mol) under a nitrogen atmosphere while maintaining the temperature below 5 °C.[4]

-

Stir the reaction mixture at 5 °C for 20 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.[4]

-

Quench the reaction with a 5% aqueous solution of NaHCO3 (200 mL).[4]

-

Separate the organic phase and wash with water (100 mL).[4]

-

Evaporate the solvent under reduced pressure. The crude product is then purified by recrystallization from MTBE.[4]

-

-

Step 2: Substitution with Aminoacetaldehyde Dimethyl Acetal.

-

The vinylogous amide from the previous step is reacted with aminoacetaldehyde dimethyl acetal to yield a substitution product. This reaction typically proceeds in a suitable solvent at room temperature.

-

-

Step 3: Condensation with Methyl Bromoacetate.

-

The product from Step 2 is condensed with methyl bromoacetate to form the precursor for cyclization.

-

-

Step 4: MgBr2-Promoted Intramolecular Cyclization.

-

The precursor from Step 3 undergoes an intramolecular cyclization promoted by MgBr2 to form a pyridinone diester.[4]

-

-

Step 5: Selective Hydrolysis.

-

The resulting pyridinone diester is selectively hydrolyzed using LiOH·H2O (1.0 mol) in a mixture of the organic phase and water at 0 °C for 6 hours.[4]

-

After completion of the hydrolysis, the reaction is quenched with 1M HCl.[4]

-

The product is extracted with CH2Cl2, and the organic layer is washed with 5% aqueous sodium hydrogen carbonate and 2% aqueous sodium chloride.[4]

-

Quantitative Data Summary

The following table summarizes representative yields for the key steps in the synthesis of a Dolutegravir intermediate.

| Step | Reactants | Product | Yield (%) | Reference |

| Condensation | Ethyl 3-(N,N-dimethylamino)acrylate, Methyl oxalyl chloride | Vinylogous amide | Excellent | [4] |

| Substitution | Vinylogous amide, Aminoacetaldehyde dimethyl acetal | Substituted intermediate | Near quantitative | [4] |

| MgBr2-Promoted Cyclization and Subsequent Hydrolysis | Precursor from the previous step | Key Dolutegravir Intermediate | High | [4] |

| Amidation | Pyridone-acid intermediate, 2,4-difluorobenzylamine | Dolutegravir | 67 | [5] |

| Saponification to Acid Intermediate | Ester intermediate | Acid intermediate | 72 | [5] |

| Batch Synthesis of Pyridinone Intermediate | Pyran precursor | Pyridinone intermediate | 86 | [6] |

| Batch Synthesis of Acid Intermediate | Ester intermediate, LiOH | Acid intermediate | 64 | [6] |

| Batch Synthesis of Aldehyde Intermediate | Acid intermediate, Sulfuric acid, Formic acid | Aldehyde intermediate | 65 | [6] |

| Batch Synthesis of Tricyclic Acid | Aldehyde intermediate, (R)-3-aminobutanol | Tricyclic acid intermediate | 66 | [6] |

Visualizations

Synthetic Workflow

The following diagram illustrates the synthetic workflow from this compound to a key pyridinone intermediate of Dolutegravir.

Caption: Synthetic pathway from the starting material to Dolutegravir.

Mechanism of Action: HIV Integrase Inhibition

Dolutegravir functions by inhibiting the HIV-1 integrase enzyme, which is essential for the integration of viral DNA into the host cell's genome.[7][8] This action effectively halts the HIV replication cycle.[7]

Caption: Dolutegravir's inhibition of HIV integrase in the viral life cycle.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. What is the mechanism of Dolutegravir Sodium? [synapse.patsnap.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols: The Role of Ethyl 2,4,5-trifluorobenzoylacetate in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Ethyl 2,4,5-trifluorobenzoylacetate, a key fluorinated building block, in the synthesis of modern agrochemicals. The unique chemical properties imparted by the trifluorophenyl moiety make this intermediate particularly valuable for the development of potent and effective fungicides and herbicides.

Synthesis of Strobilurin Fungicides: The Case of Trifloxystrobin

This compound is a crucial precursor in the synthesis of strobilurin fungicides, a class of agrochemicals that act by inhibiting mitochondrial respiration in fungi. One of the most prominent examples is Trifloxystrobin, a broad-spectrum fungicide used to control a wide range of diseases on various crops.

The synthesis of the core trifluorophenyl-containing intermediate for Trifloxystrobin involves the reaction of this compound with a methoxyiminoacetate derivative. This is a critical step that introduces the structural motif responsible for the fungicidal activity.

Experimental Protocol: Synthesis of a Trifloxystrobin Intermediate

This protocol outlines a general procedure for the synthesis of a key intermediate in the production of Trifloxystrobin, derived from this compound.

Materials:

-

This compound

-

Methyl (E)-2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate

-

Potassium Carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add potassium carbonate (1.5 eq).

-

Add Methyl (E)-2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate (1.1 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 82°C) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the crude product in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure Trifloxystrobin intermediate.

Quantitative Data

| Step | Reactants | Product | Yield (%) | Purity (%) |

| 1 | This compound, Methyl (E)-2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate | Trifloxystrobin Intermediate | 85-95 | >95 |

Signaling Pathway: Mode of Action of Trifloxystrobin

Trifloxystrobin inhibits fungal respiration by binding to the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. This blockage disrupts the production of ATP, the energy currency of the cell, leading to fungal cell death.[1][2]

Caption: Mode of action of Trifloxystrobin in the mitochondrial electron transport chain.

Synthesis of Pyrazole Herbicides

This compound serves as a versatile starting material for the synthesis of pyrazole-based herbicides. The reaction of this β-ketoester with hydrazine or substituted hydrazines leads to the formation of a pyrazole ring, a common scaffold in many herbicidal compounds. These herbicides often act by inhibiting the enzyme protoporphyrinogen oxidase (PPO).

Experimental Protocol: Synthesis of a 3-(2,4,5-trifluorophenyl)-1H-pyrazol-5(4H)-one

This protocol describes a general method for the synthesis of a pyrazole derivative from this compound.

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid (HCl)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Büchner funnel and filter paper

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.2 eq) dropwise to the solution while stirring.

-

Heat the reaction mixture to reflux for 3-5 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

If precipitation is incomplete, acidify the solution with a few drops of hydrochloric acid.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold ethanol and dry under vacuum to obtain the pyrazole product.

Quantitative Data

| Step | Reactants | Product | Yield (%) |

| 1 | This compound, Hydrazine hydrate | 3-(2,4,5-trifluorophenyl)-1H-pyrazol-5(4H)-one | 80-90 |

Signaling Pathway: Mode of Action of PPO-Inhibiting Herbicides

Pyrazole herbicides often target and inhibit the enzyme protoporphyrinogen oxidase (PPO), which is crucial for the biosynthesis of chlorophyll and heme in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from the chloroplast and is oxidized to protoporphyrin IX in the cytoplasm. In the presence of light and oxygen, protoporphyrin IX generates highly reactive singlet oxygen, which causes rapid cell membrane disruption through lipid peroxidation, leading to weed death.[3][4]

Caption: Mode of action of PPO-inhibiting pyrazole herbicides.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of a range of modern agrochemicals. Its incorporation into molecules like Trifloxystrobin and pyrazole-based herbicides demonstrates its importance in developing effective crop protection solutions. The protocols and pathways detailed in these notes provide a foundation for researchers and scientists working in the field of agrochemical development.

References

Application Notes and Protocols for Ethyl 2,4,5-trifluorobenzoylacetate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Ethyl 2,4,5-trifluorobenzoylacetate, a key intermediate in the synthesis of pharmaceuticals, particularly fluoroquinolone antibiotics.

Introduction

This compound is a versatile building block in organic synthesis, valued for its trifluorinated phenyl ring which can enhance the biological activity of target molecules. Its primary application lies in the construction of the quinolone and fluoroquinolone core structures, which are essential pharmacophores in a range of antibacterial agents. The methodologies described herein focus on the synthesis of a key intermediate for fluoroquinolone antibiotics via the Gould-Jacobs reaction and subsequent cyclization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 98349-24-7 |

| Molecular Formula | C₁₁H₉F₃O₃ |

| Molecular Weight | 246.18 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 66-68 °C |

| Boiling Point | 92 °C @ 0.08 Torr |

| Solubility | Soluble in Toluene |

Experimental Protocols

The following protocols outline the synthesis of a fluoroquinolone core structure starting from this compound. The key steps involve a condensation reaction to form an enamine, followed by a thermally induced cyclization.

Protocol 1: Synthesis of Ethyl 3-(cyclopropylamino)-2-(2,4,5-trifluorobenzoyl)acrylate

This protocol describes the formation of a key enamine intermediate.

Materials:

-

This compound

-

Triethyl orthoformate

-

Acetic anhydride

-

Cyclopropylamine

-

Ethanol

-

Toluene

-

Rotary evaporator

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.2 eq).

-

Heat the mixture at 120-130°C for 2 hours with stirring.

-

After 2 hours, remove the volatile components under reduced pressure using a rotary evaporator to obtain the crude ethoxymethylene intermediate.

-

Dissolve the crude intermediate in ethanol.

-

Cool the solution to 0-5°C using an ice bath.

-

Slowly add cyclopropylamine (1.1 eq) to the solution with continuous stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

The product will precipitate out of the solution. Collect the solid by filtration and wash with cold ethanol.

-

Dry the product under vacuum to yield Ethyl 3-(cyclopropylamino)-2-(2,4,5-trifluorobenzoyl)acrylate.

Protocol 2: Synthesis of Ethyl 1-cyclopropyl-6,7-difluoro-4-hydroxyquinoline-3-carboxylate

This protocol details the intramolecular cyclization to form the quinolone core.[1]

Materials:

-

Ethyl 3-(cyclopropylamino)-2-(2,4,5-trifluorobenzoyl)acrylate (from Protocol 1)

-

Potassium carbonate

-

Dimethylformamide (DMF)

-

High-boiling point solvent (e.g., Dowtherm A)

-

Hexane

-

Standard laboratory glassware for high-temperature reactions

Procedure:

-

Suspend Ethyl 3-(cyclopropylamino)-2-(2,4,5-trifluorobenzoyl)acrylate (1.0 eq) in a high-boiling point solvent like Dowtherm A.

-

Add potassium carbonate (1.5 eq) to the suspension.

-

Heat the mixture to 250-260°C with vigorous stirring for 1.5 hours.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add hexane to precipitate the product.

-

Filter the solid and wash thoroughly with hexane to remove the high-boiling point solvent.

-

Dry the product under vacuum to obtain Ethyl 1-cyclopropyl-6,7-difluoro-4-hydroxyquinoline-3-carboxylate.

Data Presentation

The following table summarizes expected yields for the synthesis of the fluoroquinolone core, based on analogous reactions.[2][3]

| Step | Product | Expected Yield |

| Protocol 1 | Ethyl 3-(cyclopropylamino)-2-(2,4,5-trifluorobenzoyl)acrylate | 75-85% |

| Protocol 2 | Ethyl 1-cyclopropyl-6,7-difluoro-4-hydroxyquinoline-3-carboxylate | 60-70% |

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum of the final quinolone product is expected to show signals corresponding to the cyclopropyl protons, the ethyl ester protons, and the aromatic protons of the quinoline ring.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the ester and the quinolone ring, as well as the carbons of the aromatic and cyclopropyl groups.

-

IR Spectroscopy: Infrared spectroscopy should reveal characteristic absorption bands for the C=O stretching of the ester and quinolone carbonyl groups, as well as C-F and aromatic C-H stretching vibrations.

Mandatory Visualizations

Experimental Workflow for Fluoroquinolone Synthesis

Caption: Workflow for the synthesis of a fluoroquinolone core.

Signaling Pathway: Mechanism of Action of Fluoroquinolone Antibiotics

References

Application Notes and Protocols: Reaction Mechanisms Involving Ethyl 2,4,5-trifluorobenzoylacetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanisms involving Ethyl 2,4,5-trifluorobenzoylacetate, a key intermediate in the synthesis of fluoroquinolone antibiotics. The following sections detail the synthesis of a ciprofloxacin precursor, including reaction mechanisms, experimental protocols, and quantitative data.

Synthesis of 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid from this compound

The synthesis of fluoroquinolones, such as ciprofloxacin, often involves the construction of the core quinolone ring system. A common and effective method for this is a modification of the Gould-Jacobs reaction. This process utilizes this compound as a key starting material. The overall synthetic scheme involves three main stages:

-

Stage 1: Condensation - Reaction of this compound with a suitable amine to form an enamine intermediate.

-

Stage 2: Cyclization - Intramolecular cyclization of the enamine to form the quinolone ring.

-

Stage 3: Nucleophilic Substitution - Introduction of the piperazine moiety (or other substituents) at the C-7 position.

This document will focus on the initial stages leading to the formation of the core fluoroquinolone scaffold.

Reaction Mechanism: Modified Gould-Jacobs Reaction

The synthesis of the quinolone ring from this compound follows a reaction pathway analogous to the Gould-Jacobs reaction. The key steps are outlined below:

-

Enamine Formation: this compound reacts with an amine, in this case, cyclopropylamine, to form an enaminone intermediate. This reaction is typically catalyzed by an acid and involves the nucleophilic attack of the amine on the ketone carbonyl, followed by dehydration.

-

Intramolecular Cyclization (Conrad-Limpach-Knorr Cyclization): The enaminone intermediate undergoes a thermally induced or base-catalyzed intramolecular cyclization. The nitrogen atom of the enamine attacks the ester carbonyl group, leading to the formation of a six-membered ring and the elimination of ethanol. This step is crucial for the formation of the 4-quinolone core.

-

Hydrolysis: The resulting ester is then hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, a key functional group for the biological activity of many fluoroquinolones.

Visualization of the Reaction Pathway

The following diagram illustrates the key steps in the synthesis of the fluoroquinolone core from this compound.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of fluoroquinolones and have been adapted for the use of this compound.

Synthesis of Ethyl 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate (Intermediate D)

Materials:

-

This compound

-

Cyclopropylamine

-

Triethylamine

-

Toluene

-

Potassium Carbonate

-

Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in toluene.

-

Add triethylamine (1.2 eq) to the solution.

-

Slowly add cyclopropylamine (1.1 eq) to the reaction mixture at room temperature.

-

Heat the mixture to reflux (approximately 110-115 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the initial condensation, cool the reaction mixture to room temperature.

-

Add potassium carbonate (2.0 eq) and DMF.

-

Heat the mixture to 120-125 °C and stir for 4-6 hours to facilitate cyclization. During this time, the lower boiling toluene will distill off.

-

Cool the reaction mixture and pour it into ice water.

-

The solid product will precipitate. Filter the solid, wash with water, and then with a non-polar solvent like hexane to remove impurities.

-

Dry the product under vacuum to obtain Ethyl 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate.

Synthesis of 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (Intermediate E)

Materials:

-

Ethyl 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate

-

Sodium Hydroxide (NaOH) or Hydrochloric Acid (HCl)

-

Ethanol

-

Water

Procedure (Alkaline Hydrolysis):

-

Suspend the ester intermediate (1.0 eq) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (2.0-3.0 eq) to the suspension.

-

Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and acidify with hydrochloric acid to a pH of approximately 2-3.

-

The carboxylic acid will precipitate out of the solution.

-

Filter the solid, wash thoroughly with water to remove any remaining salts, and dry under vacuum.

Quantitative Data

The following table summarizes the expected yields and key reaction parameters for the synthesis of the ciprofloxacin precursor. The data is compiled from analogous reactions reported in the literature.

| Step | Reactant | Reagent(s) | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) |

| Enamine Formation & Cyclization | This compound | Cyclopropylamine, Triethylamine, K2CO3 | Toluene, DMF | 120-125 | 8-12 | 60-75 |

| Hydrolysis | Ethyl 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate | NaOH (aq) | Ethanol/Water | Reflux | 2-4 | 85-95 |

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and purification of the fluoroquinolone core.

Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified researchers in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.

Application Notes and Protocols: Ethyl 2,4,5-Trifluorobenzoylacetate in the Synthesis of Sitagliptin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ethyl 2,4,5-trifluorobenzoylacetate and its derivatives as key starting materials in the synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. Detailed experimental protocols, quantitative data, and visual diagrams of the synthetic workflow and the drug's mechanism of action are presented to facilitate research and development in pharmaceutical manufacturing.

Introduction to Sitagliptin and its Mechanism of Action

Sitagliptin is an oral antihyperglycemic agent that works by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] The inhibition of DPP-4 increases the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are released in response to meals.[1][2][3][4] These elevated incretin levels stimulate insulin secretion and suppress glucagon release from the pancreas in a glucose-dependent manner, leading to improved glycemic control in patients with type 2 diabetes.[2][5]